An In-depth Technical Guide to the Chemical Properties of Picryl Chloride
An In-depth Technical Guide to the Chemical Properties of Picryl Chloride
Introduction: Picryl chloride, systematically named 2-Chloro-1,3,5-trinitrobenzene, is a highly reactive organic compound with the chemical formula C₆H₂ClN₃O₆.[1][2] It presents as a bright yellow or almost white crystalline solid.[1][2][3] The molecule's structure is characterized by a benzene (B151609) ring substituted with a chlorine atom and three nitro groups at the 2, 4, and 6 positions.[1] This arrangement of powerful electron-withdrawing nitro groups makes picryl chloride an extremely strong electrophile and a potent explosive.[2] Its reactivity makes it a valuable substrate in organic synthesis for studying nucleophilic aromatic substitution reactions and for preparing various derivatives.[4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety considerations, tailored for professionals in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of Picryl chloride are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₆ | [1][5] |
| Molecular Weight | 247.55 g/mol | [1][2][6] |
| Appearance | Almost white to light yellow needles/crystalline powder | [1][3][5][7] |
| Melting Point | 83 °C (181 °F) | [1][2][3][6] |
| Boiling Point | 354.1 °C at 760 mmHg | [5][7] |
| Density | 1.797 - 1.808 g/cm³ at 20 °C | [1][3][5][6] |
| Vapor Pressure | 3.83 x 10⁻⁶ mmHg at 25 °C | [1][8] |
| Water Solubility | 530 mg/L at 16 °C (Insoluble to slightly soluble) | [1][5] |
| Solubility in Organic Solvents | Freely soluble in benzene, hot chloroform, and boiling alcohol; slightly soluble in ether and petroleum ether; soluble in acetone.[1][3][9] | |
| LogP (Octanol/Water Partition Coefficient) | 2.1 - 3.63 | [5][7] |
Reactivity and Chemical Behavior
The chemical behavior of picryl chloride is dominated by the three electron-withdrawing nitro groups, which strongly activate the benzene ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr): Picryl chloride is a classic substrate for SₙAr reactions.[4] The carbon atom attached to the chlorine is highly electron-deficient (electrophilic), making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11]
Key aspects of its reactivity include:
-
Reaction with Amines: It reacts readily with ammonia (B1221849) to form picramide.[1][12] Extensive kinetic studies have been conducted on its reactions with various substituted anilines.[4]
-
Reaction with Alkoxides: The reaction with sodium methoxide (B1231860) in methanol (B129727) has been studied kinetically, showing the rapid formation of a σ-complex.[13]
-
Reaction with Sulfite (B76179): It reacts with sodium sulfite to replace the chloride with a sulfonate group.[2] ClC₆H₂(NO₂)₃ + Na₂SO₃ → NaO₃SC₆H₂(NO₂)₃ + NaCl[2]
-
Charge-Transfer Complexes: As a strong electron acceptor, picryl chloride can form charge-transfer complexes, for example, a 1:1 complex with hexamethylbenzene.[2]
Explosive Properties
Picryl chloride is classified as a detonating high explosive.[1][7] Its explosive potential is comparable to that of TNT, though it is similarly insensitive to shock.[1][7] The primary hazard is from the blast of an instantaneous explosion.[1][7] When dry, the compound is extremely unstable and can explode if exposed to heat, flame, friction, or shock.[12][14] For transport and safer handling, it is often wetted with at least 10% water by mass to desensitize it.[14]
| Property | Value | Reference |
| Classification | Explosive, Division 1.1 | [7][12] |
| Detonation Velocity | 7,200 m/s | [2] |
| Sensitivity | As insensitive to shock as TNT | [1][7] |
Experimental Protocols
1. Synthesis of Picryl Chloride from Picric Acid
This two-step procedure is a common laboratory method for preparing picryl chloride.[15][16] The process involves the formation of pyridinium (B92312) picrate (B76445), which is then reacted with a chlorinating agent like phosphorus oxychloride.
Methodology:
-
Step 1: Formation of Pyridinium Picrate
-
Dissolve picric acid (1 mole equivalent) in hot 95% ethanol.
-
Add pyridine (B92270) (1.1 mole equivalents) to the hot solution.
-
Allow the solution to cool. The yellow solid pyridinium picrate will separate from the solution.
-
Filter the solid and dry it completely. Yields are typically high (97-98%).[15][16]
-
-
Step 2: Conversion to Picryl Chloride
-
In a round-bottom flask equipped with a reflux condenser, combine the dry pyridinium picrate (1 mole equivalent) with benzene (as a solvent).
-
Add phosphorus oxychloride (POCl₃) (0.67 mole equivalents).
-
Boil the mixture under reflux for approximately 15 minutes.[15]
-
After cooling, wash the resulting oil and the benzene layer separately with hot water to remove byproducts.
-
Remove the benzene by evaporation. The remaining solid is picryl chloride.
-
The product can be purified further by recrystallization if necessary. Yields of 97-100% have been reported for this conversion.[16][17]
-
2. Kinetic Analysis of SₙAr Reactions
The kinetics of picryl chloride's reactions with nucleophiles are often studied to understand the mechanism and substituent effects. A common method involves UV-Vis spectrophotometry.
Methodology:
-
Prepare solutions of picryl chloride and the desired nucleophile in a suitable solvent (e.g., methanol, water).[13][18]
-
Use a stopped-flow apparatus or manually mix the reactant solutions in a cuvette placed inside a thermostatted UV-Vis spectrophotometer.
-
Monitor the reaction by recording the change in absorbance over time at a wavelength where the product or Meisenheimer intermediate has a strong, distinct absorbance maximum (e.g., 327-382 nm).[18]
-
Analyze the kinetic data (absorbance vs. time) to determine the pseudo-first-order rate constants.
-
By varying the concentration of the nucleophile, the second-order rate constant for the reaction can be determined.[18]
Spectroscopic Data
Spectroscopic techniques are essential for confirming the identity and purity of picryl chloride.
-
¹H NMR: In CDCl₃, the ¹H NMR spectrum shows a single peak for the two equivalent aromatic protons.[19][20]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[20]
-
FT-IR: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the C-Cl, C-NO₂, and aromatic C-H bonds.[20]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[20]
Safety and Handling
Due to its hazardous nature, picryl chloride must be handled with extreme caution.
-
Explosion Hazard: It is a mass explosion hazard when dry.[7] Avoid grinding, shock, friction, and heat.[7] It should be stored wetted with water.[14]
-
Toxicity: Picryl chloride is fatal if swallowed, inhaled, or in contact with skin. It is an irritant to the skin, eyes, and respiratory tract.[8][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, and tightly fitting safety goggles.[7] All work should be conducted in a well-ventilated chemical fume hood.
-
Incompatibilities: It is incompatible with oxidizing materials, inorganic nitrates, chlorates, and reducing agents.[1][7][14] It can form unstable salts with bases, ammonia, and some metals.[14]
References
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- 2. Picryl chloride - Wikipedia [en.wikipedia.org]
- 3. Picryl Chloride [drugfuture.com]
- 4. Picryl chloride | 88-88-0 | Benchchem [benchchem.com]
- 5. Picryl chloride|lookchem [lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PICRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. TRINITROCHLOROBENZENE (PICRYL CHLORIDE), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of picryl chloride (1946) | Raymond Boyer | 21 Citations [scispace.com]
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- 20. spectrabase.com [spectrabase.com]
